N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a compound that has been studied for its potential applications in various fields . It is part of a library of benzo[d]thiazole compounds that have been designed and synthesized for their potential inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with a chloroethyl compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .
Scientific Research Applications
- Potential : Compound 18 holds promise for neuroprotective interventions in Parkinson’s disease and other neurodegenerative disorders .
- Application : The synthesized compound has been examined for its corrosion inhibition activity in aqueous H2SO4 medium. Its effectiveness in protecting mild steel surfaces against corrosion is being investigated using gravimetric and electrochemical methods .
- Application : Researchers have successfully prepared cocrystals of this compound using milling, solution, or slurry crystallization techniques. These include cocrystals, cocrystal polymorphs, hydrates, and solvates. Understanding their properties and stability is essential for drug development and material science .
Neuronal Nitric Oxide Inhibition
Corrosion Inhibition
Cocrystal Formation
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
It has been suggested that the compound exhibits aggregation-induced emission (aie) characteristics, an excited-state intramolecular proton transfer (esipt) mechanism, and an intramolecular charge transfer (ict) effect . These properties could contribute to its interaction with its targets and the resulting changes.
Biochemical Pathways
The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may influence various biochemical pathways, particularly those involving proton transfer and charge transfer .
Result of Action
Similar compounds have been shown to exhibit anti-cancer activity , suggesting that this compound may have similar effects.
Action Environment
The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may be sensitive to changes in the environment, such as variations in solvent conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAODZPEXLWQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide |
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